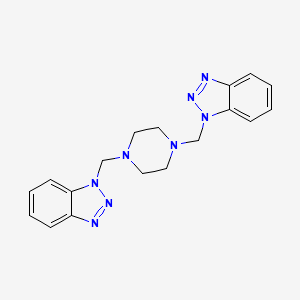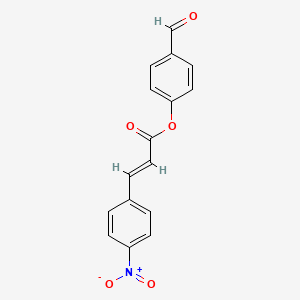![molecular formula C21H13Cl3N2O2 B11550026 N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11550026.png)
N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a synthetic organic compound characterized by its complex structure, which includes chlorinated phenyl groups and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves the condensation of 3-chloro-4-methoxyaniline with 2-(3,4-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (E)-1-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes or receptors where the compound can bind and modulate their activity. The presence of multiple functional groups allows for diverse interactions, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Dichloroaniline: Shares the dichlorophenyl group but lacks the benzoxazole moiety.
Benzoxazole derivatives: Compounds with similar benzoxazole structures but different substituents on the phenyl rings.
Uniqueness: (E)-1-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its combination of chlorinated phenyl groups and a benzoxazole moiety, which confer specific chemical and biological properties not found in simpler analogs
Properties
Molecular Formula |
C21H13Cl3N2O2 |
|---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C21H13Cl3N2O2/c1-27-19-6-2-12(8-17(19)24)11-25-14-4-7-20-18(10-14)26-21(28-20)13-3-5-15(22)16(23)9-13/h2-11H,1H3 |
InChI Key |
XMEABQGXSZSJTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11549943.png)
![4,4'-oxybis[N-(naphthalen-2-yl)benzamide]](/img/structure/B11549948.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B11549964.png)
![5-bromo-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11549965.png)
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11549970.png)


![bis[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl] terephthalate](/img/structure/B11549991.png)
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11549994.png)
![2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate](/img/structure/B11549999.png)
![2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11550006.png)

![N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)propanamide](/img/structure/B11550016.png)
![N-[(E)-anthracen-9-ylmethylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11550023.png)
